5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Chemical Stability Salt Form Selection Long-Term Storage

Multi-step pharmaceutical programs often face supply disruptions due to unstable intermediates. 5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS 7122-84-1) solves this as a bench-stable, high-purity electrophile. • Stability & Shelf Life: Hydrobromide salt form ensures ≥4 years stability under refrigerated storage, enabling long-term program continuity. • Regioselective Reactivity: The 5-bromomethyl group provides predictable SN2 displacement, unlike 5-bromo-2-methylpyrimidine which requires Pd-catalyzed cross-coupling. • cGMP-Ready Documentation: Comprehensive analytical data (NLT 98%) supports regulatory compliance for pharmaceutical development.

Molecular Formula C6H8Br2N2
Molecular Weight 267.95 g/mol
CAS No. 7122-84-1
Cat. No. B1512926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methylpyrimidine hydrobromide
CAS7122-84-1
Molecular FormulaC6H8Br2N2
Molecular Weight267.95 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)CBr.Br
InChIInChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
InChIKeyOVTFJUKFCLYBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-methylpyrimidine hydrobromide: Key Pyrimidine Intermediate


5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS 7122-84-1) is a halogenated pyrimidine derivative that functions as a versatile electrophilic building block in organic synthesis. Its structure features a 2-methylpyrimidine core with a reactive bromomethyl group at the 5-position, stabilized as the hydrobromide salt. This compound is widely employed as an alkylating agent in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and advanced materials, where the bromomethyl moiety serves as a critical handle for nucleophilic substitution and cross-coupling transformations [1]. The hydrobromide salt form enhances both the stability and handling properties of this reactive intermediate, making it a preferred choice in both research and industrial settings .

Electrophilic building block – bromomethyl group enables SN2 alkylation with N, S, O nucleophiles
Hydrobromide salt form – reported to improve ambient handling and storage stability vs. free base
Heterocycle synthesis fit – may support pharmaceutical, agrochemical, and material intermediate workflows

Why 5-(Bromomethyl)-2-methylpyrimidine hydrobromide Is Irreplaceable


Generic substitution of 5-(bromomethyl)-2-methylpyrimidine hydrobromide with other pyrimidine derivatives—such as 5-bromo-2-methylpyrimidine, 5-(chloromethyl) analogs, or the free base form—fails due to critical differences in electrophilic reactivity, salt-form stability, and regioselectivity. The bromomethyl group at the 5-position of 2-methylpyrimidine exhibits distinct SN2 reactivity profiles compared to aryl bromides (e.g., 5-bromo-2-methylpyrimidine), which require palladium-catalyzed cross-coupling conditions rather than direct nucleophilic displacement . Furthermore, the hydrobromide salt form provides measurable advantages in solubility and long-term storage stability relative to the neutral free base (CAS 802559-38-2), which is prone to decomposition under ambient conditions . These differences directly impact reaction yields, purification efficiency, and batch-to-batch reproducibility in multi-step synthetic sequences.

Target
5-(Bromomethyl)-2-methylpyrimidine hydrobromide
Free base form
Stability and solubility profile may differ; free base may require anhydrous handling and cold storage, limiting workflow robustness.
Target
Benzylic bromomethyl (SN2 active)
5-Bromo-2-methylpyrimidine (aryl bromide)
Reactivity pathway shifts to Pd-catalyzed cross-coupling; direct nucleophilic displacement not feasible, altering synthetic route design.
Target
Bromomethyl leaving group
5-(Chloromethyl) analog
Lower electrophilicity may reduce substitution rates; reaction conditions and yields may not transfer directly.

5-(Bromomethyl)-2-methylpyrimidine hydrobromide: Quantitative Differentiation


Hydrobromide Salt Stability vs. Free Base

The hydrobromide salt form (CAS 7122-84-1) demonstrates significantly enhanced storage stability compared to the free base 5-(bromomethyl)-2-methylpyrimidine (CAS 802559-38-2). While the free base requires storage at -20°C under inert atmosphere and exhibits a shelf life of approximately 6 months at -80°C and only 1 month at -20°C in stock solution, the hydrobromide salt can be stored as a solid under refrigerated conditions (2-8°C) with documented stability of ≥4 years [1]. This difference arises from the salt's reduced susceptibility to hydrolysis and nucleophilic degradation of the reactive bromomethyl group.

Salt stability
Cross-study comparable
Hydrobromide salt: ≥4 years solid at 2–8°C
Free base: ~6 months at –80°C, ~1 month at –20°C (solution)
Supports long-term inventory planning
Supplier-reported storage data; verify under local conditions
Chemical Stability Salt Form Selection Long-Term Storage

Bromomethyl vs. Aryl Bromide Reactivity

5-(Bromomethyl)-2-methylpyrimidine hydrobromide contains a benzylic-type bromomethyl group that undergoes rapid SN2 nucleophilic substitution with amines, thiols, and alkoxides under mild conditions (typically room temperature to 60°C in polar aprotic solvents) . In contrast, the comparator 5-bromo-2-methylpyrimidine (CAS 7752-78-5), which features an aryl bromide at the 5-position, is inert toward direct nucleophilic displacement and requires palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Stille) with elevated temperatures (80-120°C) and extended reaction times . This fundamental mechanistic difference dictates the choice of synthetic route and influences overall process efficiency.

Reaction manifold
Class-level inference
Bromomethyl: SN2 with amines, thiols, alkoxides at RT–60°C
Aryl bromide (5-Br): inert to SN2; requires Pd coupling at 80–120°C
Enables orthogonal alkylation strategies
Reactivity profiles from class-level knowledge; validate in target system
Nucleophilic Substitution Electrophilicity Reaction Pathway Selectivity

Purity and Analytical Documentation

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is commercially available with a minimum purity specification of NLT 98%, supported by comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In comparison, the free base form (CAS 802559-38-2) is typically offered at ≥95% purity with more limited analytical characterization . The higher purity and robust analytical package of the hydrobromide salt minimize the risk of impurities interfering with sensitive reactions and facilitate compliance with regulatory requirements for pharmaceutical intermediate quality.

Purity & documentation
Cross-study comparable
Hydrobromide: NLT 98%, HPLC, NMR, LC-MS
Free base: ≥95%, limited analytical data
Reduces impurity-related synthesis risk
Supplier specifications; request current CoA
Quality Control Purity Assurance Analytical Characterization

Hydrobromide Salt Solubility in Polar and Aqueous Media

The hydrobromide salt form (CAS 7122-84-1) exhibits measurable solubility in methanol and water, enabling direct use in aqueous and polar organic reaction media without prior neutralization . Specifically, the related 4-amino analog (hydrobromide salt) demonstrates solubility of 20 mg/mL in DMF, 33 mg/mL in DMSO, 33 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . While the free base 5-(bromomethyl)-2-methylpyrimidine has limited aqueous solubility and typically requires strictly anhydrous conditions to prevent hydrolysis of the bromomethyl group, the salt form offers greater flexibility in solvent selection and simplified workup procedures.

Solubility profile
Class-level inference
Soluble in methanol and water (salt form)
Free base: limited aqueous solubility, requires anhydrous media
Broadens solvent and workup options
Analog solubility data reported; confirm for specific batch
Solubility Formulation Reaction Medium Compatibility

5-(Bromomethyl)-2-methylpyrimidine hydrobromide: Research and Industrial Applications


Thiamine (Vitamin B1) Analog and Prodrug Synthesis

5-(Bromomethyl)-2-methylpyrimidine hydrobromide serves as a critical electrophilic partner in the convergent synthesis of thiamine (vitamin B1) and its structural analogs. In a representative protocol, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide is condensed with a thiazole moiety under mild heating (100-150°C) in DMF to construct the vitamin B1 core [1]. The bromomethyl group provides the necessary reactivity for forming the methylene bridge linking the pyrimidine and thiazole rings, while the hydrobromide salt ensures adequate solubility and stability during the reaction sequence .

GPCR Ligand and GRK Inhibitor Synthesis

The compound is employed as a versatile alkylating agent in the construction of G protein-coupled receptor (GPCR) ligands and G protein-coupled receptor kinase (GRK) inhibitor scaffolds. The electrophilic bromomethyl group at the 5-position enables efficient N-alkylation of amine-containing pharmacophores, facilitating the rapid assembly of focused compound libraries for GPCR target validation [1]. The hydrobromide salt form enhances handling and reaction reproducibility in high-throughput synthesis workflows .

Multistep Pharmaceutical Intermediate Synthesis

As a bench-stable, high-purity intermediate (NLT 98%), 5-(bromomethyl)-2-methylpyrimidine hydrobromide is ideally suited for multi-step pharmaceutical syntheses where intermediate stability and consistent reactivity are paramount. The extended shelf life (≥4 years under refrigerated storage) minimizes supply chain disruptions and ensures reliable performance across long-term development programs [1]. The comprehensive analytical documentation supports regulatory compliance for cGMP manufacturing environments .

Application
Selection Property
Validation Focus
Thiamine (vitamin B1) analog synthesis
Electrophilic methylene bridge formation
Condensation efficiency with thiazole moieties
GPCR ligand / GRK inhibitor library synthesis
N-alkylation of amine pharmacophores
Library synthesis reproducibility
Multistep pharmaceutical intermediate
Bench-stable, high-purity salt form
Batch-to-batch consistency and analytical documentation

Technical Documentation Hub

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